molecular formula C8H8ClFN2 B6186066 5-fluoro-1H-indol-3-amine hydrochloride CAS No. 2624138-24-3

5-fluoro-1H-indol-3-amine hydrochloride

Cat. No.: B6186066
CAS No.: 2624138-24-3
M. Wt: 186.61 g/mol
InChI Key: DBFHZCOFUDMCJS-UHFFFAOYSA-N
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Description

5-fluoro-1H-indol-3-amine hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1H-indol-3-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoroindole.

    Amination: The 5-fluoroindole undergoes an amination reaction to introduce the amino group at the 3-position. This can be achieved using reagents such as ammonia or amines under suitable conditions.

    Hydrochloride Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1H-indol-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

5-fluoro-1H-indol-3-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-1H-indol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    5-fluoroindole: A precursor in the synthesis of 5-fluoro-1H-indol-3-amine hydrochloride.

    1H-indol-3-amine: A non-fluorinated analogue with similar structural features.

    5-chloro-1H-indol-3-amine: A chlorinated analogue with different chemical properties.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

2624138-24-3

Molecular Formula

C8H8ClFN2

Molecular Weight

186.61 g/mol

IUPAC Name

5-fluoro-1H-indol-3-amine;hydrochloride

InChI

InChI=1S/C8H7FN2.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-4,11H,10H2;1H

InChI Key

DBFHZCOFUDMCJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)N.Cl

Purity

95

Origin of Product

United States

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